molecular formula C12H13F3N4O B2982831 2,2-dimethyl-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl]propanamide CAS No. 478066-15-8

2,2-dimethyl-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl]propanamide

Cat. No.: B2982831
CAS No.: 478066-15-8
M. Wt: 286.258
InChI Key: GFZUGEFYUYMZAL-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl]propanamide (CAS 478066-15-8) is a high-purity small molecule of significant interest in medicinal chemistry and drug discovery. This compound, with a molecular formula of C12H13F3N4O and a molecular weight of 286.25, features the [1,2,4]triazolo[4,3-a]pyridine scaffold, a structure that is increasingly recognized for its potential in developing novel therapeutics . This scaffold is notable for its ability to act as a heme-binding moiety, making compounds like this one relevant in the inhibition of heme-containing enzymes . A key area of research for this chemotype is in cancer immunotherapy, where similar compounds based on the [1,2,4]triazolo[4,3-a]pyridine core have been identified as novel inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) through structure-based virtual screening . IDO1 is a promising immunotherapeutic target that plays a crucial role in the immune system's ability to combat tumors . Furthermore, the 1,2,4-triazole nucleus is a privileged structure in anticonvulsant drug development, with numerous triazole derivatives being explored as clinical candidates for the treatment of epilepsy . The presence of the trifluoromethyl group is a common strategy in modern drug design to enhance metabolic stability and modulate lipophilicity. This product is intended for research purposes only and is a valuable tool for scientists exploring new oncological treatments, central nervous system (CNS) active agents, and other pharmaceutical applications.

Properties

IUPAC Name

2,2-dimethyl-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N4O/c1-11(2,3)10(20)16-7-5-4-6-19-8(7)17-18-9(19)12(13,14)15/h4-6H,1-3H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZUGEFYUYMZAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CN2C1=NN=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl]propanamide typically involves multi-step reactions. One common method involves the reaction of trifluoroacetimidoyl chlorides with hydrazine hydrate and benzene-1,3,5-triyl triformate . This multi-component reaction is efficient and scalable, providing moderate to good yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the triazolopyridine ring or the trifluoromethyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazolopyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the triazolopyridine ring, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2,2-Dimethyl-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl]propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl]propanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Differences

The compound of interest differs from structurally related triazolo-pyridine derivatives in two key regions:

Triazolo-pyridine core substituents : The trifluoromethyl group at position 3 replaces smaller alkyl groups (e.g., methyl) found in analogs like 3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl derivatives.

Propanamide chain : The 2,2-dimethyl substitution contrasts with linear or diazirinyl-modified chains in related compounds (Table 1).

Table 1: Structural Comparison

Compound Name Triazolo Substituent (Position 3) Propanamide Modification Target Protein PDB ID
2,2-Dimethyl-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl]propanamide Trifluoromethyl 2,2-Dimethyl BRD4 (hypothesized) N/A
3-(3-But-3-yn-1-yl-3H-diazirin-3-yl)-N-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)propanamide Methyl Diazirinyl group BRD4 Bromodomain 1 R5W, 7A9U
Binding Affinity and Selectivity

The diazirinyl-modified analog (PDB R5W, 7A9U) exhibits strong binding to BRD4’s bromodomain via hydrophobic interactions between its methyl group and conserved residues (e.g., Leu92, Val87) . The trifluoromethyl group in the target compound may enhance binding affinity due to increased hydrophobicity and electronegativity, though this remains untested. However, the steric bulk of the 2,2-dimethyl propanamide could reduce binding efficiency compared to the diazirinyl group, which forms covalent adducts in photoaffinity labeling studies .

Pharmacokinetic Properties
  • Solubility : The diazirinyl analog has moderate aqueous solubility (logP ~2.5) due to its polar diazirine ring . The 2,2-dimethyl propanamide in the target compound likely reduces solubility (predicted logP ~3.1), but improves metabolic stability by hindering enzymatic oxidation.
Functional Implications

The diazirinyl analog’s covalent binding capability makes it valuable for target identification via photoaffinity labeling . In contrast, the target compound’s non-covalent interactions may prioritize reversible inhibition, suitable for therapeutic applications. The trifluoromethyl group could also improve selectivity for BRD4 over other bromodomains (e.g., BRD2/3), though empirical validation is required.

Biological Activity

2,2-Dimethyl-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl]propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, interactions with DNA, and other pharmacological effects.

Chemical Structure and Properties

The compound features a triazole ring and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms. The trifluoromethyl group can increase lipophilicity and hydrogen bonding capabilities, potentially improving binding affinities to biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to this compound showed IC50 values ranging from 2.44 to 9.43 μM against HCT-116 and HepG-2 cell lines, indicating potent anticancer properties .

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (μM)
Compound 16HCT-1162.44
Compound VIIaHCT-1162.62
Compound 16HepG-26.29
Compound VIIaHepG-23.91

These results suggest that the incorporation of the trifluoromethyl moiety contributes positively to the cytotoxicity of these compounds by enhancing their ability to penetrate cellular membranes and interact with DNA .

The mechanism by which these compounds exert their anticancer effects is primarily through DNA intercalation and inhibition of topoisomerase II (Topo II). In comparative studies, the binding affinity of the triazolo derivatives for DNA was found to be higher than for Topo II, indicating a preference for direct interaction with the genetic material rather than enzyme inhibition .

Table 2: Mechanistic Insights

MechanismBinding Affinity (μM)
DNA Intercalation (Compound 16)10.25
Topo II Inhibition (Compound 16)15.16

This data highlights the dual mechanism of action where the compound not only intercalates into DNA but also exhibits moderate inhibitory effects on Topo II.

Other Biological Activities

Beyond anticancer effects, triazole compounds have been reported to possess a range of biological activities including antimicrobial, anti-inflammatory, and antiviral properties . The structural diversity provided by the triazole ring allows for modifications that can enhance these activities.

Case Studies

In one study focused on the synthesis and evaluation of triazole derivatives as potential antiviral agents, it was found that specific substitutions at the N-3 position significantly enhanced biological activity against viral targets . This suggests that similar modifications in this compound could yield compounds with improved antiviral properties.

Q & A

Q. Basic Research Focus

  • HPLC-MS : Quantify purity (>95%) using a C18 column with acetonitrile/water gradients .
  • Thermogravimetric analysis (TGA) : Assess stability by monitoring mass loss at 25–300°C. The compound’s melting point (e.g., 287.5–293.5°C for analogs) indicates thermal resilience .
  • Long-term storage : Store at −20°C under inert gas to prevent hydrolysis of the propanamide group .

How can contradictory bioactivity data between in vitro and in vivo models be addressed?

Advanced Research Focus
Discrepancies often arise from poor pharmacokinetic properties (e.g., low solubility or metabolic instability). Solutions include:

  • Prodrug design : Introduce hydroxyl or ester groups to improve bioavailability .
  • Microsomal stability assays : Use liver microsomes to identify metabolic hotspots (e.g., oxidation of the triazolo ring) .
  • Formulation optimization : Use cyclodextrin-based carriers or PEGylation to enhance aqueous solubility .

What computational methods predict the compound’s binding mode to therapeutic targets?

Q. Advanced Research Focus

  • Molecular docking (AutoDock Vina) : Model interactions with kinase domains using crystal structures (PDB: 4HJO) .
  • Molecular dynamics simulations (GROMACS) : Assess binding stability over 100 ns trajectories, focusing on hydrogen bonds with catalytic lysine residues .
  • QSAR models : Correlate substituent electronegativity (e.g., trifluoromethyl vs. methyl) with inhibitory potency .

How does the trifluoromethyl group influence the compound’s electronic and steric properties?

Basic Research Focus
The CF₃ group is strongly electron-withdrawing (−I effect), which:

  • Reduces electron density on the triazolo ring, enhancing electrophilic reactivity .
  • Introduces steric bulk (~2.7 Å van der Waals radius), affecting binding pocket accessibility in protein targets .
    Experimental validation via Hammett plots (σₚ values) or frontier molecular orbital (FMO) analysis quantifies these effects .

What are the best practices for scaling up synthesis without compromising yield?

Q. Advanced Research Focus

  • Flow chemistry : Continuous reactors minimize side reactions and improve heat dissipation for exothermic steps (e.g., acylations) .
  • Catalyst optimization : Replace homogeneous catalysts (e.g., Pd(PPh₃)₄) with heterogeneous alternatives (e.g., Pd/C) for easier recycling .
  • Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progress and adjust parameters in real time .

How can researchers address solubility challenges in aqueous assay buffers?

Q. Advanced Research Focus

  • Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin (10 mM) to maintain solubility without denaturing proteins .
  • pH adjustment : Ionize the propanamide group by preparing buffers at pH 7.4 (phosphate or HEPES) .
  • Salt formation : Synthesize hydrochloride or sodium salts to enhance water solubility .

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